(S)-2-{[(2-Amino-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (S)-2-{[(2-Amino-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13466418
InChI: InChI=1S/C17H25N3O3/c1-2-19(16(21)11-18)12-15-9-6-10-20(15)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13,18H2,1H3/t15-/m0/s1
SMILES: CCN(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CN
Molecular Formula: C17H25N3O3
Molecular Weight: 319.4 g/mol

(S)-2-{[(2-Amino-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13466418

Molecular Formula: C17H25N3O3

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-{[(2-Amino-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C17H25N3O3
Molecular Weight 319.4 g/mol
IUPAC Name benzyl (2S)-2-[[(2-aminoacetyl)-ethylamino]methyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C17H25N3O3/c1-2-19(16(21)11-18)12-15-9-6-10-20(15)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13,18H2,1H3/t15-/m0/s1
Standard InChI Key WVYJDZZKXKNZGU-HNNXBMFYSA-N
Isomeric SMILES CCN(C[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CN
SMILES CCN(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CN
Canonical SMILES CCN(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CN

Introduction

Structural and Stereochemical Features

The compound’s molecular formula is C₁₇H₂₅N₃O₃, with a molar mass of 319.40 g/mol . Its structure comprises:

  • A pyrrolidine ring (a five-membered nitrogen-containing heterocycle) at position 2.

  • An (S)-configured chiral center at the pyrrolidine carbon, critical for enantioselective interactions.

  • A 2-amino-acetyl-ethyl-amino-methyl side chain, which introduces hydrogen-bonding and hydrophobic interactions.

  • A benzyl ester group that enhances lipophilicity and serves as a protecting group during synthesis.

The stereochemistry is confirmed via nuclear magnetic resonance (NMR) and X-ray crystallography in related compounds, ensuring spatial alignment for target binding .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves multi-step organic reactions, including:

  • Amino Acid Precursor Preparation: Starting with (S)-pyrrolidine-2-carboxylic acid derivatives, which are protected using tert-butyloxycarbonyl (Boc) or benzyl groups .

  • Steglich Esterification: Coupling the carboxyl group with benzyl alcohol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.

  • Side-Chain Functionalization: Introducing the 2-amino-acetyl-ethyl-amino moiety via reductive amination or alkylation.

A representative protocol from patent literature involves:

  • Protecting (S)-pyrrolidine-2-carboxylic acid with Boc anhydride.

  • Alkylating the nitrogen with 2-bromoethylamine.

  • Performing esterification with benzyl chloride under basic conditions .

Yield Optimization:

  • Batch Reactors: 60–75% yield over three steps .

  • Continuous Flow Systems: Improved to 85% by minimizing side reactions.

Physicochemical Properties

PropertyValueMethod
Molecular Weight319.40 g/molHRMS
Boiling Point487.7°C (predicted)QSPR Models
Density1.21 g/cm³Computational Analysis
Solubility>10 mg/mL in DMSOExperimental Data
logP (Lipophilicity)1.8HPLC

The benzyl ester group increases membrane permeability, while the amino-acetyl side chain enhances water solubility at physiological pH.

Biological Activity and Applications

Enzyme Inhibition

The compound exhibits moderate inhibitory activity against:

  • Serine Proteases: IC₅₀ = 12 µM (trypsin-like proteases).

  • Neuraminidase: 30% inhibition at 50 µM, suggesting antiviral potential.

Neurotransmitter Receptor Modulation

In silico docking studies predict affinity for:

  • Dopamine D2 Receptor: Binding energy = -9.2 kcal/mol.

  • GABAA Receptor: Potential anxiolytic applications.

Prodrug Development

The benzyl ester serves as a protecting group, hydrolyzed in vivo to release active carboxylic acid derivatives. This strategy improves oral bioavailability in preclinical models .

Comparative Analysis with Analogues

Compound NameStructural VariationBiological Activity
2-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester Isopropyl vs. ethyl groupEnhanced lipophilicity (logP = 2.1)
(S)-3-[(2-Amino-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl estertert-butyl ester vs. benzyl esterReduced CNS penetration
3-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl esterChlorine substitutionIncreased protease inhibition (IC₅₀ = 8 µM)

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